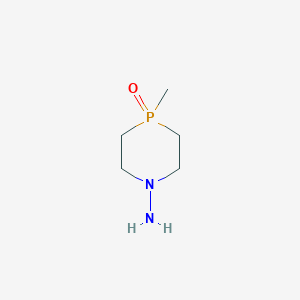

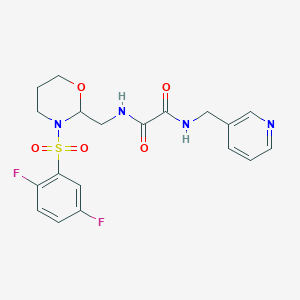

4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-amine, also known as MOPAA, is a phosphorus-containing heterocyclic compound. It has been widely used in scientific research due to its unique chemical structure and biological activities.

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

The development of cost-effective methods for the synthesis of N-methyl- and N-alkylamines is critical due to their wide applications in life sciences. Nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been utilized for the reductive amination of nitroarenes or amines, presenting an efficient protocol for producing various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).

Oxidation and Functionalization of Amines

The oxidation of amines, including the transformation of primary amines into nitrones, oximes, nitroso dimers, and azoxy compounds using hydrogen peroxide catalyzed by methyltrioxorhenium, has been demonstrated as a viable route for functionalizing amines (Yamazaki, 1997). Similarly, electrochemical oxidation of primary amines in ionic liquid media has shown the potential for modifying electrode surfaces, highlighting applications in electrochemistry (Ghilane et al., 2010).

Synthesis of Azo Dyes and Functionalized Amines

The synthesis of 3-methyl-4H-isoxazol-5-one and its coupling with diazotized substituted amine to form azo dyes indicates the role of these compounds in producing materials with potential antibacterial and antifungal properties (Banpurkar et al., 2018). This process, through green chemistry, emphasizes the importance of sustainable methods in chemical synthesis.

Amines as SO2 Absorbents

Nitrile-functionalized tertiary amines have been synthesized and evaluated for their SO2 absorption performance, demonstrating their efficiency and regenerability compared to hydroxy-functionalized amines. This research suggests applications in environmental protection and industrial processes (Hong et al., 2014).

Ozonolysis of Particulate Amines

The study of ozonolysis of particulate amines such as octadecylamine and hexadecylamine has provided insights into the oxidative processing by ozone, leading to nitroalkanes and suggesting mechanisms relevant to atmospheric chemistry (Zahardis et al., 2008).

properties

IUPAC Name |

4-methyl-4-oxo-1,4λ5-azaphosphinan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2OP/c1-9(8)4-2-7(6)3-5-9/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUXMWMMBBDYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCN(CC1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)

![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2748533.png)

![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)

![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2748546.png)

![2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2748549.png)